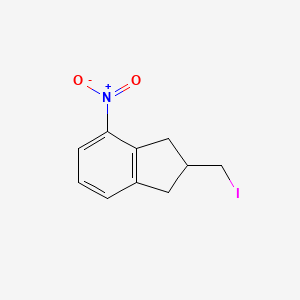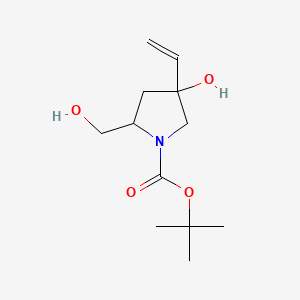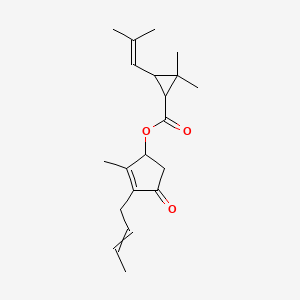![molecular formula C6H6N2O B13965679 7H-Oxazolo[3,2-C]pyrimidine CAS No. 40369-39-9](/img/structure/B13965679.png)
7H-Oxazolo[3,2-C]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Oxazolo[3,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused ring system combining an oxazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[3,2-C]pyrimidine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of 2-amino-oxazoles with fluorinated alkynoates under transition-metal-free conditions . This one-pot reaction offers good to excellent yields and is versatile in producing various derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of transition-metal-free conditions and one-pot reactions can be advantageous for large-scale production due to their simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Oxazolo[3,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves reagents such as boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids, palladium catalysts, and bases like sodium carbonate in a dioxane/water mixture at elevated temperatures.
Sonogashira Coupling: Involves alkynes and palladium catalysts under similar conditions.
Major Products: The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
7H-Oxazolo[3,2-C]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7H-Oxazolo[3,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.
Comparación Con Compuestos Similares
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Oxazolo[5,4-d]pyrimidines: Another class of heterocyclic compounds with potential anticancer properties.
Uniqueness: 7H-Oxazolo[3,2-C]pyrimidine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
40369-39-9 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
7H-[1,3]oxazolo[3,2-c]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2 |
Clave InChI |
SAMGSNPKYYTBHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2N(C=CO2)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


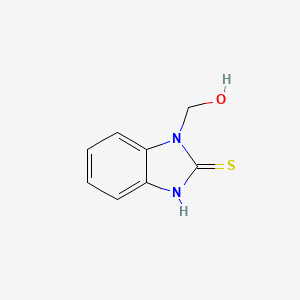
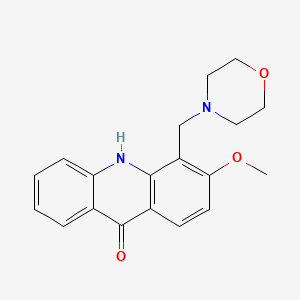
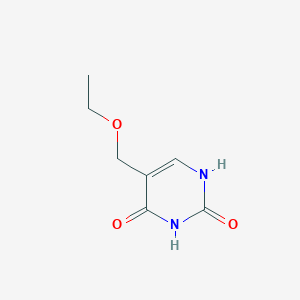
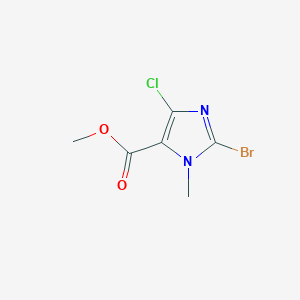
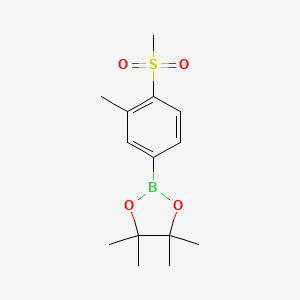
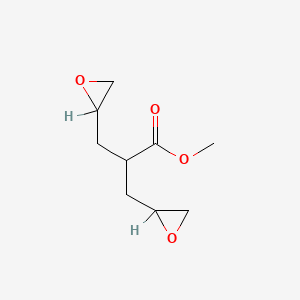
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
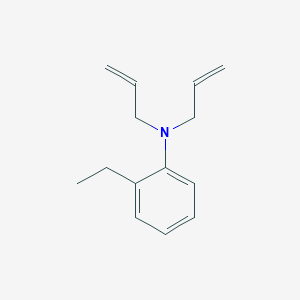
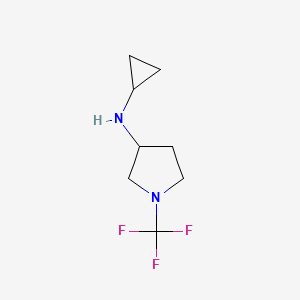
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
